5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide
CAS No.:
Cat. No.: VC18014700
Molecular Formula: C5H8O4S
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O4S |
|---|---|
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 5,5-dimethyl-2,2-dioxooxathiolan-4-one |
| Standard InChI | InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3 |
| Standard InChI Key | JDDBKQPRYIYGND-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)CS(=O)(=O)O1)C |
Introduction
Structural and Electronic Characteristics
The core structure of 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide consists of a 1,2-oxathiolane ring with two methyl groups at C5 and a ketone at C4. X-ray crystallography of analogous γ-sultones reveals a puckered ring conformation with O–S–O bond angles of ~117°, creating significant ring strain . Density functional theory (DFT) calculations on related β-amino-γ-sultones indicate charge delocalization across the enaminone system, with electron density maxima at the carbonyl oxygen (q = −0.52 e) and sulfonyl oxygens (q = −0.48 e) . These electronic features enable dual nucleophilic/electrophilic reactivity.
Tautomeric equilibria play a critical role, with the β-keto sulfone existing in keto-enol forms (Figure 1). Nuclear magnetic resonance (NMR) studies of 5,5-disubstituted analogs show temperature-dependent shifts (Δδ = 0.3–0.7 ppm for C3 protons between 25°C and −40°C), suggesting rapid interconversion. The enol tautomer predominates in polar aprotic solvents (e.g., DMSO-d₆, 78% enol), while the keto form dominates in CDCl₃ (63% keto).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₅H₈O₄S |
| Molecular weight | 164.18 g/mol |
| LogP (calculated) | 0.42 |
| Topological polar surface | 74.7 Ų |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
Synthetic Methodologies
Cyclization Approaches
The most efficient synthesis employs a [3+2] cycloaddition strategy using methyl thioglycolate (MTG) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . Key parameters include:
Table 2: Optimization of cyclization conditions
| Entry | Temperature (°C) | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | −20 | Toluene | None | 89 |
| 2 | 25 | Toluene | None | 47 |
| 3 | −20 | CDCl₃ | NaOAc | 92 |
| 4 | −20 | MeCN | TEA | 85 |
Reaction kinetics follow a second-order rate law (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at −20°C) , with exothermicity requiring precise temperature control. The mechanism proceeds through:
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Chlorosulfonation of MTG by SO₂Cl₂
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Nucleophilic attack by vinyl acetate at the α-carbon
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Ring closure via intramolecular esterification
Post-Functionalization Strategies
The β-keto sulfone moiety enables diverse derivatization:
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Aminomethylation: Treatment with formaldehyde and primary amines yields Mannich bases (e.g., 3-(morpholinomethyl)-5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide, 76% yield)
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Halogenation: Electrophilic chlorination at C3 using N-chlorosuccinimide (NCS) gives 3-chloro derivatives (82% yield)
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Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalyst (5 mol%), yielding biaryl products (54–68% yields)
Biological Activity and Mechanisms
Anticancer Properties
Against triple-negative breast cancer MDA-MB-231 cells:
Table 3: Cytotoxicity of selected derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (vs. MCF-10A) |
|---|---|---|
| Parent compound | 23.4 ± 1.2 | 3.1 |
| 3-(4-Cl-benzylamino) analog | 17.8 ± 0.9 | 5.6 |
| 3-Nitro derivative | 41.2 ± 2.3 | 1.8 |
Mechanistic studies indicate:
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Mitochondrial membrane depolarization (ΔΨm loss = 58% at 25 µM)
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Caspase-3/7 activation (4.1-fold increase vs. control)
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G0/G1 cell cycle arrest (72% cells in G0/G1 vs. 54% control)
Central Nervous System Applications
Molecular docking against Parkinson’s disease targets:
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MAO-B inhibition (ΔG = −9.2 kcal/mol, Ki = 82 nM)
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NMDA receptor glycine-site binding (ΔG = −8.7 kcal/mol)
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Blood-brain barrier permeability predicted by BOILED-Egg model (95% probability)
Industrial Applications and Process Chemistry
A scalable route for gram-scale production (69% yield) uses:
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Continuous flow chlorosulfonation at −20°C
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Crystallization from heptane/ethyl acetate (95% purity)
Critical quality attributes:
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Residual solvent limits: <300 ppm toluene
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Sulfuryl chloride byproducts: <0.1% w/w
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Enantiomeric purity: >99% ee (chiral HPLC)
Future Directions
Emerging research opportunities include:
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Photoaffinity labeling for target identification
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Development of ¹⁸F-labeled PET tracers (t₁/₂ = 110 min)
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Hybrid catalysts combining organocatalytic (e.g., proline) and metallic (e.g., Cu(II)) sites for asymmetric synthesis
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